2-(3-Tert-butylphenyl)-2-propanol

Description

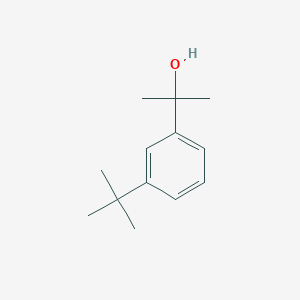

Structure

3D Structure

Properties

IUPAC Name |

2-(3-tert-butylphenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-12(2,3)10-7-6-8-11(9-10)13(4,5)14/h6-9,14H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMRQVLDMWYRHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing 2 3 Tert Butylphenyl 2 Propanol Within Tertiary Alcohol Chemistry

Tertiary alcohols, characterized by a hydroxyl group attached to a carbon atom bonded to three other carbon atoms, exhibit distinct reactivity compared to their primary and secondary counterparts. msu.edu The central carbinol carbon of 2-(3-Tert-butylphenyl)-2-propanol is a tertiary center, a feature that profoundly influences its chemical behavior. Unlike primary and secondary alcohols, tertiary alcohols lack a hydrogen atom on the carbinol carbon, rendering them resistant to oxidation to carbonyl compounds. wikipedia.org

The reactivity of tertiary alcohols is dominated by SN1 and E1 reaction pathways, proceeding through a stable carbocation intermediate. ncert.nic.in The formation of this tertiary carbocation is a key energetic feature. In the case of this compound, the tertiary nature of the alcohol, combined with the electronic influence of the aromatic ring, stabilizes the resulting carbocation, facilitating reactions such as substitutions and eliminations under appropriate acidic conditions. msu.eduncert.nic.in

The physical properties of tertiary alcohols are also noteworthy. For instance, tert-Butyl alcohol, the simplest tertiary alcohol, is a solid at room temperature and is miscible with water. wikipedia.org While specific data for this compound is less common in general literature, its structural analogy to other tertiary alcohols like 2-phenyl-2-propanol, which is a solid at room temperature and sparingly soluble in water, provides a useful reference point. wikipedia.org

Table 1: Comparison of Related Tertiary Alcohols

| Compound Name | Structure | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| tert-Butyl alcohol | (CH₃)₃COH | 74.12 | 25-26 | 82-83 |

| 2-Phenyl-2-propanol | C₆H₅C(CH₃)₂OH | 136.19 | 33-37 | 202 |

| This compound | C₁₃H₂₀O | 192.30 | Not readily available | Not readily available |

Significance of Hindered Phenyl Groups in Organic Synthesis and Reactivity

The presence of a tert-butyl group on the phenyl ring of 2-(3-Tert-butylphenyl)-2-propanol introduces significant steric hindrance. This bulky substituent plays a crucial role in directing the regioselectivity of chemical reactions and influencing the stability of the molecule and its intermediates. chemrxiv.org

Steric hindrance can dramatically alter the course of a reaction. For example, in electrophilic aromatic substitution reactions, the bulky tert-butyl group can direct incoming electrophiles to less hindered positions on the aromatic ring. chemrxiv.org Research on the solvolysis of benzyl (B1604629) chlorides has shown that bulky substituents can influence reaction rates, with highly hindered compounds sometimes exhibiting unexpectedly high reactivity due to the relief of steric strain in the transition state. cdnsciencepub.com

Furthermore, the phenyl group itself, even without a bulky substituent, can influence the self-organization of alcohol molecules in the liquid phase through hydrogen bonding. nih.gov The presence of an aromatic ring can introduce additional intermolecular interactions, such as O-H···π interactions, which compete with the typical O-H···O hydrogen bonds found in alcohols. This can lead to a more heterogeneous hydrogen-bonding pattern. nih.gov The combination of the phenyl ring and the bulky tert-butyl group in this compound likely results in a complex interplay of steric and electronic effects that govern its reactivity and physical properties.

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to determining the electronic structure, optimized geometry, and energetic properties of a molecule. For 2-(3-tert-butylphenyl)-2-propanol, methods like Density Functional Theory (DFT) would be highly suitable. DFT functionals such as B3LYP, M06-2X, or WB97XD, combined with basis sets like 6-31G(d,p) or larger, are commonly used to provide a balance between accuracy and computational cost.

These calculations can predict key electronic properties:

Optimized Geometry: The most stable three-dimensional arrangement of atoms.

Molecular Orbitals: The distribution and energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability.

Electrostatic Potential (ESP) Map: This map reveals the distribution of charge on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom of the hydroxyl group would be an electron-rich site.

Thermochemical Data: Calculations can yield standard enthalpies of formation, Gibbs free energies, and entropies.

Computational studies on the related compound, 2-phenyl-2-propanol, show its utility as a biomarker for cumene (B47948) exposure, and its synthesis often involves reactions where understanding the electronic properties of the tertiary alcohol is key. nbinno.com

Table 1: Predicted Electronic Properties of a Tertiary Alcohol Analogue (2-phenyl-2-propanol) using Computational Methods (Note: This table is illustrative and based on typical results for analogous compounds, as specific data for this compound is not available.)

| Property | Predicted Value/Description | Computational Method |

| HOMO Energy | -9.5 to -10.5 eV | DFT/B3LYP/6-31G(d) |

| LUMO Energy | 0.5 to 1.5 eV | DFT/B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 10.0 to 12.0 eV | DFT/B3LYP/6-31G(d) |

| Dipole Moment | 1.5 to 2.0 D | DFT/B3LYP/6-31G(d) |

| ESP Minimum (on Oxygen) | -40 to -50 kcal/mol | DFT/B3LYP/6-31G(d) |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. For a molecule like this compound, with its rotatable bonds (e.g., the C-C bond connecting the phenyl ring and the propanol (B110389) group, and the rotation of the tert-butyl group), MD simulations are invaluable.

Key applications of MD simulations for this compound would include:

Conformational Sampling: Identifying the most stable conformers (rotational isomers) and the energy barriers between them. The bulky tert-butyl group would significantly influence the preferred orientation of the phenyl ring.

Solvation Effects: Simulating the molecule in a solvent (e.g., water or an organic solvent) to understand how the solvent molecules arrange around the solute and affect its conformation and reactivity.

Intermolecular Interactions: Studying how molecules of this compound interact with each other in the liquid or solid state, which is important for predicting physical properties like boiling point and melting point.

MD simulations on the dehydration of tertiary butanol in water have shown that the equilibrium of the reaction is favored at higher temperatures due to an increase in entropy. researchgate.net Similar studies on this compound could provide valuable information on its behavior in different environments.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Complex Systems

QM/MM methods offer a compromise between the accuracy of QM and the efficiency of classical molecular mechanics (MM). This approach is particularly useful for studying a specific reaction or part of a large system with high accuracy while treating the rest of the system with a less computationally intensive method.

For this compound, QM/MM could be applied to study:

Reactions in Solution: The reacting molecules can be treated with QM, while the surrounding solvent molecules are treated with MM. This allows for a more accurate description of the reaction mechanism and energetics in a condensed phase.

Enzyme-Catalyzed Reactions: If this molecule were a substrate for an enzyme, the active site of the enzyme and the substrate would be the QM region, and the rest of the protein and solvent would be the MM region.

Theoretical studies on the dehydration of alcohols over zeolite catalysts have utilized similar hybrid approaches to understand the influence of the catalyst's porous structure on the reaction. nrel.gov

Prediction of Reactivity and Selectivity in Organic Reactions

Computational chemistry is extensively used to predict the outcome of chemical reactions, including their mechanisms, rates, and selectivity. A key reaction for tertiary alcohols like this compound is acid-catalyzed dehydration to form alkenes.

Computational studies on the dehydration of analogous tertiary alcohols have revealed the following:

Reaction Mechanism: Tertiary alcohols typically undergo dehydration via an E1 (elimination, unimolecular) mechanism, which proceeds through a carbocation intermediate. osti.gov In the case of this compound, protonation of the hydroxyl group by an acid would lead to the formation of a tertiary carbocation, followed by the loss of a proton to form an alkene. The stability of this carbocation, which is enhanced by the phenyl group, would facilitate the reaction.

Regioselectivity: The dehydration of this compound can potentially yield two different alkene isomers. Computational modeling of the transition states for the proton elimination step can predict which isomer will be the major product (Zaitsev's or Hofmann's product).

Catalyst Effects: Theoretical studies have investigated the role of different catalysts, such as Brønsted acids (e.g., HBr) and solid acid catalysts (e.g., zeolites), in alcohol dehydration. pitt.eduresearchgate.net DFT calculations can model the interaction of the alcohol with the catalyst and determine the activation energy barriers for the reaction, helping to identify the most efficient catalyst.

Table 2: Illustrative Calculated Activation Enthalpies for the Dehydration of Tertiary Alcohols (Note: This table is based on data for analogous reactions and is intended to be illustrative.)

| Reactant | Catalyst | Mechanism | Calculated Activation Enthalpy (kJ/mol) | Computational Method | Reference |

| tert-Butanol | HBr (gas phase) | E1-like (six-membered TS) | ~150 kJ/mol lower than uncatalyzed | WB97XD/6-311++G(d,p) | researchgate.net |

| tert-Amyl Alcohol | H-ZSM-5 Zeolite | Carbocationic | Lower than primary and secondary alcohols | DFT | nrel.gov |

| 2-Phenyl-2-propanol | Iodine (catalytic) | E1-like | Favorable in solution | DFT | conicet.gov.ar |

Research on Derivatives and Analogues of 2 3 Tert Butylphenyl 2 Propanol

Isomeric Phenylpropanols (Ortho-, Meta-, Para-substituted, and Primary Alcohol Isomers)

The position of the tert-butyl group on the phenyl ring and the location of the hydroxyl group on the propanol (B110389) chain give rise to a variety of isomers. These structural differences significantly influence the synthetic routes and chemical behavior of the compounds.

The synthesis of tert-butylphenyl-propanol isomers generally involves Friedel-Crafts alkylation to introduce the tert-butyl group onto the aromatic ring, followed by reactions to construct the propanol side chain. The choice of starting materials and reaction conditions dictates the resulting isomer.

Ortho-, Meta-, and Para-Isomers: The synthesis of the tertiary alcohol isomers—ortho-, meta-, and para-tert-butylphenyl-2-propanol—typically starts with the corresponding tert-butylated benzene (B151609) derivative. For instance, the para-isomer, 2-(4-tert-butylphenyl)-2-propanol, can be synthesized from 4-tert-butylphenol (B1678320) via its reaction with 2-propanol in the presence of a strong acid catalyst like sulfuric acid. smolecule.com Another common approach is the Grignard reaction, where a Grignard reagent prepared from a tert-butyl-substituted bromobenzene (B47551) reacts with acetone.

The synthesis of specific isomers often requires careful control of reaction conditions to manage regioselectivity. For example, during the introduction of the tert-butyl group onto a phenylpropanol, the ratio of para- to meta-isomers can be adjusted by controlling the reaction conditions. google.comgoogle.com Friedel-Crafts alkylation of phenol (B47542) with isobutylene (B52900) or tert-butyl chloride, using a Lewis acid catalyst like AlCl₃, can produce a mixture of ortho- and para-tert-butylphenol. cnchemshop.com Shape-selective catalysts like zeolites can be employed to favor the formation of the ortho-isomer. cnchemshop.com

Primary Alcohol Isomers: Primary alcohol isomers, such as 3-(4-tert-butylphenyl)-2-methyl-1-propanol, are often prepared from the corresponding aldehyde or carboxylic acid. For instance, 3-(4-tert-butylphenyl)-2-methylpropanal can be reduced to its primary alcohol. google.comgoogle.com This aldehyde itself can be synthesized starting from p-tert-butylbenzaldehyde, which is reacted with propionaldehyde (B47417) and then hydrogenated. google.com Another route involves the alkylation of 3-phenyl-2-methyl-propanol with di-isobutylene using phosphoric acid, which yields a mixture of 3-(t-butylphenyl)-2-methyl-propanol isomers (predominantly para). google.com The synthesis of (2-tert-butylphenyl)methanol, a primary alcohol, can be achieved by the reduction of 2-tert-butylbenzoic acid using a borane (B79455) THF complex.

The choice between different synthetic routes often depends on the desired isomer and the availability of starting materials. The table below summarizes some common strategies.

| Target Isomer | Precursor | Key Reaction | Reagents | Reference |

| 2-(4-tert-Butylphenyl)-2-propanol | 4-tert-Butylphenol | Friedel-Crafts Alkylation | 2-Propanol, H₂SO₄ | smolecule.com |

| 3-(4-tert-Butylphenyl)-2-methyl-1-propanol | 3-(4-tert-Butylphenyl)-2-methylpropanal | Reduction/Hydrogenation | H₂ | google.comgoogle.com |

| 3-(tert-Butylphenyl)-2-methyl-1-propanol (para/meta mixture) | 3-Phenyl-2-methyl-propanol | Friedel-Crafts Alkylation | di-isobutylene, H₃PO₄ | google.com |

| (2-tert-Butylphenyl)methanol | 2-tert-Butylbenzoic acid | Reduction | Borane THF complex | |

| ortho-tert-Butylphenol | Phenol | Friedel-Crafts Alkylation | Isobutylene, Zeolite catalyst | cnchemshop.com |

The isomeric structure of tert-butylphenyl propanols profoundly affects their reactivity. Steric hindrance from the bulky tert-butyl group and the electronic effects of its position on the phenyl ring are key factors.

Theoretical studies on simpler propanol isomers indicate that primary alcohols (propan-1-ol) are generally more reactive and better electrophiles than secondary alcohols (propan-2-ol). scirp.org This suggests that primary alcohol isomers like 3-(tert-butylphenyl)propanol would exhibit different reactivity compared to the tertiary alcohol 2-(3-tert-butylphenyl)-2-propanol. The tertiary nature of the alcohol in the title compound makes it prone to carbocation formation, facilitating SN1-type reactions, while primary alcohols would favor SN2 pathways. libretexts.org

In the context of synthesis, the reactivity of isomers can be a challenge or a tool. For example, in the production of 2-methyl-3-(4-tert-butylphenyl)propanal, the presence of the meta-isomer, 2-methyl-3-(3-tert-butylphenyl)propanal, is common because the starting 4-tert-butyltoluene (B18130) often contains the 3-tert-butyltoluene (B89660) isomer. google.com While the meta-isomer was not historically considered detrimental to the fragrance properties, its distinct odor profile is noted. google.com The difficulty in obtaining a pure 1,3-substitution pattern (meta) makes 3-tert-butylbenzaldehyde (B1365090) a useful, albeit less common, starting material for other specific syntheses. google.com

The reactivity of the hydroxyl group is also influenced by its classification. Tertiary alcohols, like this compound, are resistant to oxidation under standard conditions that would readily convert primary and secondary alcohols to aldehydes and ketones, respectively. sacredheart.edu

Functionalized Derivatives for Specific Research Applications

The core structure of this compound can be functionalized to create derivatives with tailored properties for various research applications. Ether and ester linkages, as well as halogenation, are common modifications.

Ether and ester derivatives of tert-butylphenyl propanols are synthesized to modify properties such as solubility, stability, and reactivity, or to serve as protecting groups in multi-step syntheses.

Ether Derivatives: A notable example is p-tert-butylphenyl glycidyl (B131873) ether, an epoxide derivative. noaa.gov Such compounds are valuable intermediates in polymer and materials science, often used as reactive diluents or modifiers for epoxy resins. The general chemical nature of ethers allows them to act as bases, forming salts with strong acids. noaa.gov Other related ether compounds include 1-butoxy-2-propanol (B1222761) and 1-phenoxy-2-propanol, which find use as solvents and chemical intermediates. echemi.com

Ester Derivatives: Esterification of the hydroxyl group is a common transformation. For example, 2-aryl-1,3-diacyloxy-2-propanols, including the 2-(4-tert-butylphenyl) derivative, have been synthesized. epo.org These diester compounds can undergo selective enzymatic hydrolysis to produce optically active monoesters, which are valuable chiral building blocks in asymmetric synthesis. epo.org The synthesis of sterically hindered esters, such as 2,6-di-tert-butylphenyl esters, is also of interest. These compounds can serve as substrates in studies of stereo- and regioselective reactions and are synthesized via methods like palladium-catalyzed aryloxycarbonylation of aryl halides.

| Derivative Type | Example Compound | Synthetic Approach | Potential Application | Reference |

| Ether (Epoxide) | p-tert-Butylphenyl glycidyl ether | Reaction with epichlorohydrin | Epoxy resin modifier | noaa.gov |

| Ester (Diester) | 2-(4-tert-Butylphenyl)-1,3-diisobutyryloxy-2-propanol | Acylation of the corresponding diol | Precursor for chiral monoesters | epo.org |

| Ester (Hindered) | 2,6-Di-tert-butylphenyl biphenyl-4-carboxylate | Palladium-catalyzed carbonylation | Substrate for stereoselective reactions |

Introducing halogen atoms to the tert-butylphenyl propanol framework can significantly alter its electronic properties and reactivity, opening pathways for further functionalization, particularly through cross-coupling reactions.

Halogenated derivatives are often used as intermediates in the synthesis of more complex molecules. For instance, 4-bromobiphenyl (B57062) is a key starting material in the palladium-catalyzed synthesis of biphenyl-4-carboxylates, demonstrating the utility of a halogenated core. In a different context, halogenated aromatic diketones containing a 4-tert-butylphenyl group, such as 4-tert-butyl-4′-methoxydibenzoyl bromomethane, have been studied for their photochemical properties. researchgate.net These studies reveal that the halogenated derivatives can undergo photochemical reactions, such as debromination, to form radical intermediates. researchgate.net

Furthermore, compounds like 2-(2-chlorophenyl)-1,3-diisobutyryloxy-2-propanol are examples of halogenated ester derivatives synthesized for potential applications as chiral intermediates. epo.org The presence of the chlorine atom provides a handle for further chemical modification.

Advanced Chemical Intermediates Incorporating the Core Structure

The tert-butylphenyl propanol scaffold serves as a building block for larger, more complex molecules with specialized functions in materials science, medicinal chemistry, and analytical chemistry.

One example is the use of 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB) as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. researchgate.net This complex molecule, which incorporates the 4-tert-butylphenyl moiety, is particularly effective for analyzing labile compounds due to its ability to act as an electron transfer agent. researchgate.net

In the realm of polymer chemistry, bisphenols derived from tert-butylated phenols are important monomers. For example, 2,2-bis(4-hydroxy-3-tert-butylphenyl)propane is a derivative of Bisphenol A that incorporates the tert-butylphenyl structure. nih.gov This compound and its analogues are used to produce specialty polymers with enhanced properties.

The tert-butylphenyl group is also incorporated into pharmacologically active molecules. Substituted 2,3-dihydro-1H-isoindol-1-one derivatives, such as 2-(4-tert-butyl-phenyl)-4-[(pyridin-4-ylmethyl)-amino]-isoindole-1,3-dione, have been designed as potential inhibitors of angiogenesis for cancer therapy. epo.org In these advanced intermediates, the tert-butylphenyl group is often included to modulate properties like lipophilicity, metabolic stability, and binding interactions with biological targets.

Advanced Applications in Organic and Materials Science Research

Chiral Auxiliaries and Ligands in Asymmetric Synthesis

In asymmetric synthesis, the goal is to selectively produce one enantiomer of a chiral molecule. This is often achieved using chiral auxiliaries, which are stereogenic groups temporarily attached to a substrate to direct the stereochemical outcome of a reaction before being removed. google.comrsc.org While 2-(3-tert-butylphenyl)-2-propanol is itself an achiral molecule, its structural components are highly relevant to the design of effective chiral auxiliaries and ligands.

The effectiveness of many chiral auxiliaries relies on a bulky group to create a sterically-defined environment that favors reagent approach from a specific direction. The tert-butyl group is a quintessential bulky substituent used for this purpose. A prominent example is the tert-butanesulfinamide auxiliary, often called the Ellman auxiliary, which is widely used for the asymmetric synthesis of chiral amines and is employed on industrial scales. nih.govyale.edu

Although no direct use of this compound as a chiral auxiliary is documented, its core tert-butylphenyl motif has been incorporated into chiral ligands for asymmetric catalysis. For instance, vanadyl complexes bearing N-salicylidene-tert-leucinate templates with 3-tert-butyl-5-bromophenyl groups have been successfully used as catalysts for the asymmetric cross-coupling of trifluoroethyl-based quinazolinones with styrenes. mdpi.com In these systems, the bulky tert-butyl group on the phenyl ring of the ligand plays a crucial role in establishing the chiral environment necessary to induce enantioselectivity. mdpi.com For this compound to be used directly, it would require chemical modification to introduce a stable chiral center and subsequent resolution of the resulting enantiomers.

Building Blocks in Complex Molecule Synthesis

The structural framework of this compound makes it a potential starting point or intermediate for the synthesis of more complex molecules. The tertiary alcohol can undergo a variety of transformations, such as dehydration to form an alkene or oxidation to a ketone, while the aromatic ring can be modified through electrophilic substitution, providing multiple avenues for molecular elaboration.

The 3-tert-butylphenyl moiety is a recognized component in various synthetic targets. For example, the related compound 3-(p-tert-butylphenyl)-2-methyl-propionaldehyde is a known fragrance ingredient, and its synthesis highlights the industrial relevance of this structural class. prepchem.com Furthermore, the (tert-butyl)phenyl motif is a key component in the synthesis of sophisticated ligands for organometallic chemistry. acs.org The synthesis of bis(1H-1,2,4-triazol-5-yl)pyridine (BTP) ligands incorporating (tert-butyl)phenyl groups has been reported, which are then used to form chromium(III) complexes with specific photophysical properties. acs.org These examples underscore the utility of the tert-butylphenyl group as a foundational block in constructing molecules with targeted functions.

Below is a table of potential synthetic transformations for this compound, turning it into a versatile intermediate.

| Transformation | Reagent Example | Resulting Intermediate Class | Potential Subsequent Use |

| Dehydration | H₂SO₄, heat | Alkene (3-tert-butyl-isopropenylbenzene) | Polymerization, hydroboration-oxidation, epoxidation |

| Oxidation | (Not a direct reaction for tertiary alcohols without C-C bond cleavage) | - | - |

| Aromatic Nitration | HNO₃, H₂SO₄ | Nitro-substituted aryl alcohol | Reduction to amine, further functionalization |

| Aromatic Halogenation | Br₂, FeBr₃ | Halogen-substituted aryl alcohol | Cross-coupling reactions (e.g., Suzuki, Heck) |

Research on Compounds with Related Structural Motifs in Bioactive Molecules (focus on chemical aspects)

The tert-butylphenyl structural unit is a recurring motif in the design and synthesis of bioactive molecules. Its primary chemical influence is the introduction of a bulky, lipophilic domain that can enhance binding to hydrophobic pockets in biological targets like enzymes and receptors.

A significant example is 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone, a ketone derivative sharing the same 3-tert-butylphenyl core as the subject of this article. kpi.ua This compound has been identified as a potent, slow-binding, competitive inhibitor of human acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. kpi.ua Molecular modeling studies revealed that the tert-butylphenyl group fits into the enzyme's gorge, contributing to a tight adjustment within the catalytic active site. kpi.ua

The following table summarizes key research findings on bioactive molecules containing related structural motifs.

| Bioactive Compound/Class | Key Structural Motif | Target / Application | Chemical Aspect / Research Finding |

| 1-(3-tert-Butylphenyl)-2,2,2-trifluoroethanone | 3-tert-butylphenyl | Acetylcholinesterase (AChE) Inhibition | Acts as a slow-binding, transition-state analogue inhibitor with nanomolar potency. kpi.ua |

| Di-tert-butylphenols (e.g., S-2474) | 2,6-di-tert-butylphenol | COX-2/5-LO Inhibition | The motif is conserved across a class of dual anti-inflammatory inhibitors, providing steric bulk and favorable electronic properties. researchgate.net |

| Aryl (β,β′,β″-trifluoro)-tert-butyl (TFTB) analogues | (trifluoro)-tert-butyl | General Bioactives | A synthetic modification of the tert-butyl group to reduce lipophilicity, a common challenge with the parent group in drug design. nih.govrsc.org |

Role in Polymer Chemistry Research (e.g., monomer precursors, matrix applications)

In materials science, the introduction of bulky side groups is a common strategy to tailor the physical properties of polymers, such as their thermal stability, solubility, and processability. The tert-butylphenyl group is well-suited for this purpose.

Monomer Precursors and Polymer Modification The incorporation of tert-butyl groups into polymer backbones can significantly alter their characteristics. For example, the synthesis of copolyesters of poly(1,4-phenylene terephthalate) containing tert-butyl substituted units demonstrated that the bulky group affects the polymer's crystal structure and lowers its melting temperature, rendering the otherwise intractable polymer melt-processable. kpi.ua In the field of polycarbonates, phenols containing tert-butyl groups are investigated for creating bisphenol A (BPA)-free alternatives and can be used as end-capping agents to control polymer chain length and improve stability. google.comrsc.orgrsc.org While this compound is not a conventional monomer, its dehydration product, 3-tert-butyl-isopropenylbenzene, could potentially serve as a monomer in polymerization reactions. More broadly, polymers like poly(tert-butyl acrylate) are widely studied, where the tert-butyl ester side group is used as a protecting group that can be later hydrolyzed to yield poly(acrylic acid), demonstrating the utility of the tert-butyl group as a functional handle in polymer synthesis. researchgate.netresearchgate.netresearchgate.net

Matrix Applications A highly specific application related to this structure is in the field of mass spectrometry. A derivative of the isomeric structure, trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) , is a widely used matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. researchgate.netmdpi.com MALDI is a soft ionization technique crucial for analyzing large molecules like polymers and biomolecules. The matrix co-crystallizes with the analyte and absorbs the laser energy, facilitating a gentle transfer of the analyte into the gas phase as an ion. DCTB is particularly valued as an aprotic, nonpolar matrix that is excellent for analyzing labile compounds and synthetic polymers that are difficult to analyze with traditional acidic matrices. researchgate.netmdpi.com

The table below details the roles of the tert-butylphenyl motif in polymer and materials science research.

| Polymer/Material Type | Role of tert-Butylphenyl Motif | Resulting Property or Application |

| Polyesters | Incorporation as a substituted comonomer. | Disrupts crystal packing, lowers melting point, and improves melt-processability. kpi.ua |

| Polycarbonates | Used in BPA-free bisphenols or as end-capping agents. | Creates high-performance polymers with high glass transition temperatures and thermal stability. rsc.org |

| MALDI-MS Matrix (DCTB) | Forms the core of the matrix molecule (as 4-tert-butylphenyl). | Enables the analysis of labile, nonpolar, and large molecules by absorbing laser energy and facilitating soft ionization. researchgate.netmdpi.com |

Future Research Directions and Open Questions

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2-(3-tert-butylphenyl)-2-propanol presents a challenge in regioselectivity, as Friedel-Crafts alkylations of benzene (B151609) rings with a tert-butyl group typically favor the para position. Traditional methods for creating tertiary alcohols often involve Grignard reagents reacting with ketones. masterorganicchemistry.comdoubtnut.com For this compound, this would likely involve the reaction of methylmagnesium halide with 1-(3-tert-butylphenyl)ethan-1-one.

Future research could focus on developing more sustainable and efficient synthetic pathways. Key areas of exploration include:

Catalytic Friedel-Crafts Alkylation: Investigating novel Lewis or Brønsted acid catalysts that can favor the meta-alkylation of a substituted benzene ring would be a significant advancement. mt.com The use of deep eutectic solvents as both catalyst and reaction medium could offer a greener alternative to traditional organic solvents. researchgate.net

Directed Ortho-Metalation and Isomerization: Exploring directed metalation strategies could provide a route to the meta-substituted precursor. Additionally, developing efficient isomerization processes to convert the more readily available para-isomer to the meta-isomer could be a viable industrial approach. researchgate.net

Biocatalysis: The use of enzymes to catalyze the synthesis could offer high selectivity and milder reaction conditions, reducing the environmental impact.

| Synthetic Route | Description | Potential Advantages |

| Grignard Reaction | Reaction of a Grignard reagent (e.g., methylmagnesium bromide) with a ketone (e.g., 3-tert-butylacetophenone). masterorganicchemistry.comdoubtnut.com | Well-established, high-yielding for tertiary alcohol formation. |

| Catalytic Alkylation | Friedel-Crafts alkylation of tert-butylbenzene (B1681246) with a propylene (B89431) derivative using a shape-selective catalyst. | Potential for direct synthesis and improved regioselectivity. |

| Isomerization | Conversion of the more common para-isomer to the meta-isomer. researchgate.net | Utilizes readily available starting materials. |

Exploration of Undiscovered Reactivity Patterns

The steric hindrance provided by the tert-butyl group and the tertiary alcohol moiety in this compound is expected to significantly influence its reactivity. While tertiary alcohols are known to undergo dehydration and substitution reactions, the specific conditions and outcomes for this compound remain largely unexplored.

Future research should aim to:

Investigate Dehydration Reactions: A detailed study of the acid-catalyzed dehydration of this compound could lead to the formation of interesting alkene products. The regioselectivity of this elimination would be of fundamental interest.

Explore Nucleophilic Substitution: The conditions required for SN1 reactions could be investigated, with a focus on understanding the stability of the resulting tertiary carbocation, which would be influenced by the electronic effects of the meta-tert-butyl group.

Study Oxidative Cleavage: The resistance of the tertiary alcohol to oxidation is expected, but reactions under harsh oxidative conditions could lead to novel molecular rearrangements or fragmentation patterns. Research into the products of such reactions could reveal new synthetic possibilities. cdnsciencepub.com

Advanced Computational Modeling for Precise Reaction Prediction

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules like this compound, for which experimental data may be scarce.

Future research directions in this area include:

Conformational Analysis: A thorough computational study of the conformational landscape of the molecule can provide insights into its most stable geometries and how its shape influences its reactivity.

Reaction Mechanism Simulation: Density Functional Theory (DFT) and other advanced computational methods can be used to model the transition states and reaction pathways for dehydration, substitution, and other reactions. This can help in understanding the regioselectivity and stereoselectivity of potential transformations.

Prediction of Spectroscopic Properties: Calculating NMR, IR, and other spectroscopic data can aid in the characterization of the compound and its reaction products.

Integration into New Materials and Catalytic Systems

The unique structure of this compound makes it a candidate for incorporation into new materials and as a ligand in catalytic systems.

Potential avenues for future research are:

Polymer Chemistry: The alcohol group could be functionalized to create a monomer that can be polymerized. The bulky tert-butyl group would likely impart interesting properties to the resulting polymer, such as increased thermal stability and solubility in organic solvents.

Ligand Development: The hydroxyl group could be used to coordinate with metal centers, making the molecule a potential ligand for homogeneous catalysis. The steric bulk of the compound could influence the selectivity of catalytic reactions.

Supramolecular Chemistry: The aromatic ring and the hydroxyl group provide sites for non-covalent interactions, suggesting that the molecule could be used as a building block in the design of supramolecular assemblies.

Q & A

Q. What are the key physical properties of 2-(3-Tert-butylphenyl)-2-propanol, and how do they influence experimental design?

Answer: The compound’s melting point (32–34°C) and boiling point (202°C) indicate its stability under moderate thermal conditions, making it suitable for reactions requiring reflux below 200°C. Its density (0.973 g/cm³) suggests immiscibility with water, guiding solvent selection for extraction (e.g., dichloromethane or ethyl acetate) .

Q. What methodologies are recommended for synthesizing this compound?

Answer: A plausible route involves Friedel-Crafts alkylation of 3-tert-butylphenol with acetone using acid catalysis (e.g., H₂SO₄), followed by reduction (e.g., NaBH₄) to yield the secondary alcohol. Purification via recrystallization (using hexane/ethyl acetate) ensures high purity (>97% GC) .

Key Steps:

Alkylation: React 3-tert-butylphenol with acetone under acidic conditions.

Reduction: Reduce the ketone intermediate to the alcohol.

Purification: Recrystallize to achieve >97% purity (validate via GC) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer:

- GC-MS: Confirm purity (>97%) and detect volatile impurities .

- NMR: Analyze ¹H and ¹³C spectra to verify the tert-butyl group (δ 1.3 ppm, singlet) and hydroxyl proton (δ 1.5–2.0 ppm) .

- FT-IR: Identify O-H stretching (~3400 cm⁻¹) and C-O bonds (~1050 cm⁻¹) .

Advanced Research Questions

Q. How does the steric hindrance of the tert-butyl group influence the compound’s reactivity in solvolysis or oxidation reactions?

Answer: The tert-butyl group imposes steric constraints, slowing nucleophilic attacks (e.g., SN2 mechanisms). For solvolysis studies, compare rates with less hindered analogs (e.g., 2-phenyl-2-propanol) using polar protic solvents (e.g., ethanol/water). Kinetic data can be modeled via Arrhenius plots to quantify activation energy .

Experimental Design:

- Control: Use 2-phenyl-2-propanol (CAS 617-94-7) as a less hindered analog.

- Conditions: Conduct solvolysis at 70–100°C in 80% ethanol/20% water.

- Analysis: Monitor reaction progress via HPLC or conductivity measurements .

Q. What strategies resolve contradictions in reported spectral data for tert-butyl-substituted propanol derivatives?

Answer: Discrepancies in NMR shifts (e.g., tert-butyl proton resonance) may arise from solvent effects or impurities. To resolve:

Standardize Conditions: Use deuterated DMSO or CDCl₃ for NMR.

Spiking Experiments: Add authentic samples to confirm peak assignments.

Cross-Validation: Compare with structurally similar compounds (e.g., 4-tert-butylphenol derivatives) .

Q. How can computational modeling predict the environmental persistence of this compound?

Answer: Use QSPR (Quantitative Structure-Property Relationship) models to estimate biodegradation half-lives and aquatic toxicity. Input parameters include logP (calculated as ~3.2), molecular volume, and electron density maps. Validate predictions against experimental data for structurally related flame retardants (e.g., tert-butylphenyl diphenyl phosphate) .

Methodology:

- Software: EPI Suite, Gaussian (DFT calculations).

- Outputs: Predicted LC50 (fish), EC50 (algae).

- Limitations: Overestimates persistence due to steric shielding of the hydroxyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.